AS703988
Description
AS703988 (also designated MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the MAPK/ERK signaling pathway . By selectively binding to MEK1/2, this compound prevents the activation of downstream effectors, thereby inhibiting tumor cell proliferation and growth factor-mediated signaling. The compound’s oral bioavailability and selective mechanism make it a promising candidate for targeted therapy, though its clinical development status remains under investigation.
Properties
IUPAC Name |
NONE |
|---|---|
SMILES |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Implications
- This compound’s Selectivity : Preclinical data underscore its MEK1/2 specificity, reducing off-target effects compared to multi-kinase inhibitors like Cabozantinib .
- Structural Insights: Pyrazole and oxadiazole derivatives (e.g., CAS 96799-02-9, 340736-76-7) demonstrate how minor structural modifications alter target affinity and pharmacokinetics .
- Clinical Potential: this compound’s oral bioavailability positions it as a viable candidate for combination therapies, particularly with BRAF inhibitors (e.g., Encorafenib) to overcome resistance in MAPK-driven cancers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
